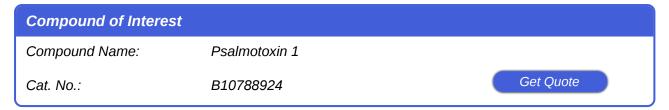


Biophysical Properties of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in a variety of physiological and pathophysiological processes, including pain perception, fear conditioning, and ischemic neurodegeneration.[1][3][4] This technical guide provides an indepth overview of the biophysical properties of PcTx1, its mechanism of action, and the experimental methodologies used to characterize its interaction with ASIC1a.

Structure and Physicochemical Properties

PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a compact, disulfide-bonded core from which several loops emerge.[1][5] This structural motif confers significant stability to the toxin. The three-dimensional structure consists of a three-stranded antiparallel β -sheet.[1]



Property	Value	Reference
Amino Acid Residues	40	[1]
Molecular Weight	4689.39 Da	[6]
Sequence	EDCIPKWKGCVNRHGDCCE GLECWKRRRSFEVCVPKTPK T (Disulfide bonds: C3-C18, C10-C23, C17-C33)	[6]
Structure	Inhibitor Cystine Knot (ICK)	[1]

Mechanism of Action: Modulation of ASIC1a Gating

PcTx1 inhibits ASIC1a through a unique, state-dependent mechanism. Rather than physically occluding the ion pore, it acts as a gating modifier.[1][7] The primary mechanism of inhibition is the potentiation of proton sensitivity, which shifts the channel into a desensitized state at physiological pH.[7][8][9]

Binding of PcTx1 to the extracellular domain of ASIC1a increases the apparent affinity of the channel for H+.[8][9] This increased proton affinity causes a significant shift of the steady-state desensitization curve to more alkaline pH values.[7][9] Consequently, at a resting pH of 7.4, a larger fraction of ASIC1a channels are in a desensitized, non-conducting state, rendering them unavailable for activation by subsequent drops in pH.[7][9]

The interaction of PcTx1 with ASIC1a is also state-dependent, with the toxin showing different affinities for the closed, open, and desensitized states of the channel.[10][11] It binds most tightly to the open and desensitized states of ASIC1a, thereby promoting desensitization.[10] [11]

Quantitative Biophysical Data

The interaction between PcTx1 and ASIC1a has been quantitatively characterized through various biophysical techniques, primarily electrophysiology and radioligand binding assays.

Binding Affinity and Kinetics



Parameter	Value	Species/Condi tion	Experimental Method	Reference
IC50	0.9 nM	Rat ASIC1a	Electrophysiolog y	[12][13]
IC50	3.7 nM	Rat ASIC1a	Electrophysiolog y	[9]
IC50	1.98 ± 0.24 nM	Rat ASIC1a (PcTx1YN variant)	Electrophysiolog y	[14]
IC50	128 ± 7 pM	Rat ASIC1a/CHO lysates (Competition assay)	Radioligand Binding	[14]
Kd	3.7 nM	Rat ASIC1a	Electrophysiolog y	[9][15]
Kd	213 ± 35 pM	Rat ASIC1a/CHO lysates	Radioligand Binding	[14]
Kd	371 ± 48 pM	Rat brain membranes	Radioligand Binding	[14]
kon (apparent)	2.2 x 10 ⁶ M ⁻¹ s ⁻¹	Rat ASIC1a	Calculated from Kd and koff	[7]
koff	$8.0 \times 10^{-3} \mathrm{s}^{-1}$	Rat ASIC1a	Electrophysiolog y (Washout)	[7][9]
τon	52 s (at 30 nM)	Rat ASIC1a	Electrophysiolog y	[7]
τoff	125 s	Rat ASIC1a	Electrophysiolog y	[9]

Modulation of Channel Gating



Parameter	Condition	Value	Reference
Shift in pH50 of Steady-State Desensitization	Rat ASIC1a + 30 nM PcTx1	0.27 pH units towards alkaline pH	[16]
Shift in pH50 of Activation	Rat ASIC1a + 30 nM PcTx1	Shifted from pH 6.56 to 6.66	[15]

Experimental Protocols Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for studying the effects of PcTx1 on heterologously expressed ASIC1a channels.

- Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC1a subunit.
- Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
- Electrophysiological Recording:
 - Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4).
 - The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
 - The membrane potential is clamped at a holding potential, typically -60 mV or -70 mV.[9]
- Channel Activation and Inhibition:
 - ASIC1a channels are activated by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).



- To measure inhibition, PcTx1 is pre-applied in the conditioning solution (e.g., at pH 7.4) for a defined period (e.g., 120-150 seconds) before the activating acidic pulse.[7][9]
- The reduction in the peak current amplitude in the presence of the toxin is used to quantify inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study PcTx1 effects on ASIC1a in mammalian cells.

- Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293) is cultured and transfected with a plasmid encoding ASIC1a.
- Pipette Preparation: Glass micropipettes with a resistance of 3-6 MΩ are fabricated and filled with an internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 MgATP, pH 7.4).[17]
- Seal Formation and Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[17]
- Recording and Perfusion:
 - The cell is perfused with an extracellular solution.
 - A rapid perfusion system is used to switch between solutions of different pH and to apply PcTx1.[17]
 - Currents are recorded in response to pH drops in the absence and presence of the toxin.

Radioligand Binding Assay

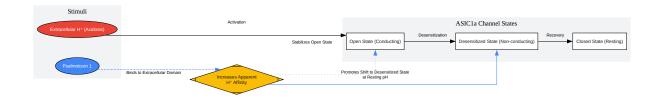
This method is used to determine the binding affinity (Kd) and density (Bmax) of PcTx1 to its receptor.

 Toxin Iodination: A variant of PcTx1 containing a tyrosine residue (PcTx1YN) is produced and radioactively labeled with ¹²⁵I.[14]



- Membrane Preparation: Membranes from cells expressing ASIC1a (e.g., transfected CHO cells) or from brain tissue are prepared by homogenization and centrifugation.
- Binding Reaction:
 - Aliquots of the membrane preparation are incubated with increasing concentrations of ¹²⁵I-PcTx1YN in a binding buffer at a specific pH.
 - For competition assays, a fixed concentration of ¹²⁵I-PcTx1YN is incubated with increasing concentrations of unlabeled PcTx1.[14]
- Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: Saturation binding data are analyzed to determine Kd and Bmax. Competition data are analyzed to determine the IC₅₀.[14]

Visualizations Signaling Pathway

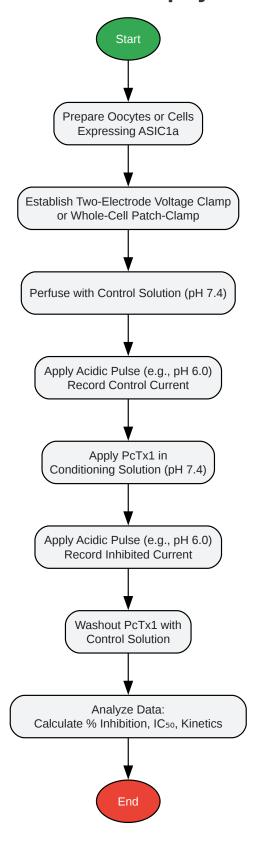


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Caption: Mechanism of **Psalmotoxin 1** inhibition of the ASIC1a channel.



Experimental Workflow: Electrophysiology

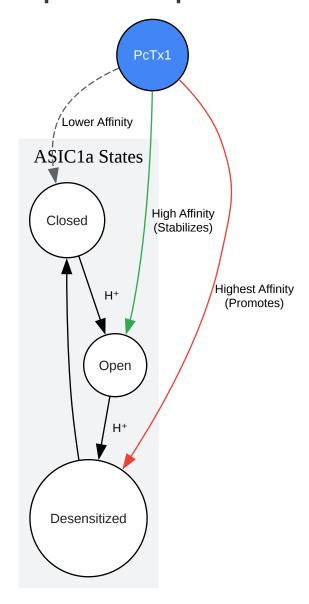


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Caption: Workflow for characterizing PcTx1 activity using electrophysiology.

Logical Relationship: State-Dependent Inhibition



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Caption: State-dependent binding affinities of PcTx1 to the ASIC1a channel.

Conclusion

Psalmotoxin 1 is a valuable pharmacological tool for studying the structure, function, and physiological roles of ASIC1a channels. Its well-characterized biophysical properties and



unique mechanism of action make it a critical ligand for probing the gating mechanisms of this important class of ion channels. A thorough understanding of its interaction with ASIC1a, as detailed in this guide, is essential for researchers in the fields of neuroscience and pharmacology and provides a foundation for the development of novel therapeutics targeting acid-sensing ion channels.

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- To cite this document: BenchChem. [Biophysical Properties of Psalmotoxin 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788924#biophysical-properties-of-psalmotoxin-1]

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